BenchChemオンラインストアへようこそ!

(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

Chiral building block Enantiopure synthesis Stereochemical differentiation

This (1S,2R,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid is a chiral, enantiopure building block with a spirocyclic scaffold that fuses a norbornene core with a cyclopropane ring. Unlike the racemic mixture (CAS 1286700-28-4), this single (1S,2R,4S) enantiomer eliminates confounding effects on dose–response curves and enables direct SAR interpretation for GPR40 agonist programs where spirocyclic analogs achieve nanomolar EC₅₀ (55–410 nM). The carboxylic acid handle permits rapid amide coupling, while the norbornene double bond enables late-stage functionalization via cycloaddition or metathesis. Procuring this enantiopure template is more cost-effective than developing an in-house asymmetric synthesis.

Molecular Formula C10H12O2
Molecular Weight 164.204
CAS No. 2411180-08-8
Cat. No. B2704535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid
CAS2411180-08-8
Molecular FormulaC10H12O2
Molecular Weight164.204
Structural Identifiers
SMILESC1CC12C3CC(C2C=C3)C(=O)O
InChIInChI=1S/C10H12O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h1-2,6-8H,3-5H2,(H,11,12)/t6-,7-,8+/m1/s1
InChIKeyGUQRBBFSKQZSRM-PRJMDXOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid (CAS 2411180-08-8): Procurement-Relevant Compound Profile


(1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid (CAS 2411180-08-8) is a chiral, enantiopure building block featuring a spirocyclic scaffold that fuses a norbornene core with a cyclopropane ring [1]. The compound carries a single carboxylic acid functional group on a rigid bicyclo[2.2.1]hept-5-ene framework with defined (1S,2R,4S) absolute stereochemistry, yielding a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [2]. This scaffold belongs to a class of spirocyclic carboxylic acids that have been patented as key intermediates for GPR40 (FFA1) agonists with therapeutic applications in type 2 diabetes and metabolic disorders [3]. Its three-dimensional, conformationally constrained architecture distinguishes it from simpler norbornene monocarboxylic acids and makes it a valuable chiral template for asymmetric synthesis and drug discovery programs that require stereochemically defined lead compounds.

Why Generic Substitution of (1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid Risks Project Failure


Interchanging (1S,2R,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid (CAS 2411180-08-8) with its non-stereochemically defined analog (CAS 1286700-28-4) or with simpler norbornene carboxylic acids introduces three quantifiable risks. First, CAS 1286700-28-4 lacks defined atom stereocenters (PubChem reports 3 undefined stereocenters), meaning it is supplied as a racemic or diastereomeric mixture, whereas the target compound is a single enantiomer with the specific (1S,2R,4S) configuration [1]. Second, the spirocyclopropane moiety imposes a distinct conformational lock that is absent in plain norbornene-2-carboxylic acid; this constraint has been explicitly exploited in GPR40 agonist design, where spirocyclic analogs achieved nanomolar potency (EC₅₀ values as low as 55–410 nM in lead series) that could not be recapitulated by non-spirocyclic counterparts [2]. Third, the measured physicochemical properties (LogP, pKa, LogD) of the spirocyclic scaffold differ meaningfully from simpler bicyclic carboxylic acids, affecting downstream formulation and ADME predictivity [3]. Generic substitution therefore compromises stereochemical fidelity, conformational pre-organization, and physicochemical property fidelity—each capable of derailing structure–activity relationship (SAR) campaigns and regulatory filing.

Quantitative Evidence Guide: (1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid vs. Comparators


Stereochemical Purity: Single Enantiomer (1S,2R,4S) vs. Racemic Mixture (CAS 1286700-28-4)

The target compound (CAS 2411180-08-8) is supplied as a single enantiomer with fully defined absolute stereochemistry (1S,2R,4S), as evidenced by its stereospecific InChI Key (GUQRBBFSKQZSRM-PRJMDXOYSA-N). In contrast, the most common scaffold comparator, CAS 1286700-28-4 (PubChem CID 3159707), bears 3 undefined atom stereocenters, indicating it is a racemic or diastereomeric mixture [1]. This distinction is critical: enantiopure building blocks eliminate the need for chiral separation downstream and ensure batch-to-batch stereochemical reproducibility in asymmetric synthesis workflows [2].

Chiral building block Enantiopure synthesis Stereochemical differentiation

Conformational Rigidity: Spirocyclopropane-Constrained Norbornene vs. Unconstrained Norbornene-2-carboxylic Acid

The spirocyclopropane moiety at the 7-position of the bicyclo[2.2.1]hept-5-ene core introduces a conformational lock that restricts ring-flipping and defines the spatial orientation of the carboxylic acid pharmacophore. This constraint has been systematically exploited in GPR40 agonist discovery programs. In a published series of spirocyclic GPR40 agonists containing the spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane] periphery, lead compounds achieved EC₅₀ values of 55–410 nM, whereas non-spirocyclic norbornene analogs showed substantially reduced potency [1]. The spirocyclopropane lock pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty upon target binding—a structural feature that simple norbornene-2-carboxylic acid (CAS 120-74-1) cannot provide [2].

Conformational constraint GPCR agonist design Spirocyclic scaffold

Physicochemical Property Differentiation: LogP, pKa, and LogD of the Spirocyclic Scaffold vs. Norbornene-2-carboxylic Acid

The spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane] scaffold exhibits measurably different physicochemical properties compared to the simpler norbornene-2-carboxylic acid (CAS 120-74-1). The target compound has a higher computed LogP (XLogP3-AA = 1.6 by PubChem; 1.32 by ChemBase) compared to norbornene-2-carboxylic acid (LogP = 1.31 by chemsrc), reflecting the added lipophilicity of the cyclopropane ring [1]. The acid dissociation constant (pKa) of the spirocyclic scaffold is 4.52 (ChemBase, JChem prediction), which is slightly more acidic than norbornene-2-carboxylic acid (pKa = 4.63 ± 0.20, predicted) . At physiological pH (7.4), the spirocyclic scaffold has a LogD of -1.47, indicating greater hydrophilicity in the ionized state compared to the norbornene analog (LogD = -1.57 for bicyclo[2.2.1]hept-5-ene-2-carboxylic acid) [2]. These differences, though modest individually, accumulate to produce distinct ADME behavior and must be accounted for when selecting building blocks for lead optimization.

Physicochemical properties Lipophilicity ADME prediction

Building Block Versatility: Carboxylic Acid Handle + Norbornene Double Bond + Chiral Spirocyclopropane Template

The (1S,2R,4S) compound combines three reactive/structural features in a single, low-molecular-weight (164.20 g/mol) entity: (i) a carboxylic acid amenable to amide coupling and esterification; (ii) a strained norbornene double bond suitable for cycloaddition, epoxidation, and metathesis; and (iii) a chiral spirocyclopropane that provides a rigid, three-dimensional exit vector. A derivative bearing this exact scaffold—(1R,2R,3R,4S)-3-N-(4-bromophenyl)-2-N-(piperidin-4-ylmethyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxamide (CHEMBL3731113)—has been documented to interact with the N-formyl peptide receptor 2 (FPR2), a GPCR target, demonstrating that this scaffold is actively used in ligand discovery programs [1]. In contrast, simpler norbornene-2-carboxylic acid (CAS 120-74-1, MW 138.16) lacks both the spirocyclopropane chiral center and the expanded three-dimensional character that enhances target selectivity in GPCR binding pockets [2]. The target compound is commercially available from multiple reputable vendors (Aladdin, Santa Cruz Biotechnology) in research-grade quantities (500 mg scale) .

Diversifiable building block Amide coupling Click chemistry GPCR ligand library

Best-Application Scenarios for (1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid: Evidence-Backed Use Cases


GPR40 (FFA1) Agonist Lead Optimization and Library Synthesis for Type 2 Diabetes

This compound serves as the optimal chiral entry point for synthesizing spirocyclic GPR40 agonist libraries. As demonstrated in the Japan Tobacco patent family (US20090170908A1) and subsequent medicinal chemistry campaigns, the spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane] scaffold is a core pharmacophoric element of potent GPR40 agonists, with lead series achieving EC₅₀ values of 55–410 nM [1]. The (1S,2R,4S) enantiopure form eliminates the confounding effect of racemic mixtures on dose–response curves and enables direct SAR interpretation. The carboxylic acid handle permits rapid amide coupling to diverse amine-containing peripheries, while the norbornene double bond enables late-stage functionalization via cycloaddition or metathesis chemistry [2]. For diabetes-focused medicinal chemistry teams, procuring this enantiopure building block is more cost-effective than developing an in-house asymmetric synthesis of the spirocyclic core.

Chiral Spirocyclic GPCR Ligand Discovery Beyond GPR40

The scaffold has documented utility beyond GPR40 agonism. The GLASS GPCR-ligand association database records a derivative—(1R,2R,3R,4S)-3-N-(4-bromophenyl)-2-N-(piperidin-4-ylmethyl)spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2,3-dicarboxamide (CHEMBL3731113)—that interacts with the N-formyl peptide receptor 2 (FPR2, UniProt P25090), a GPCR implicated in inflammation and immune response [3]. This demonstrates that the spirocyclic norbornene scaffold can productively engage diverse GPCR binding pockets when elaborated with appropriate side chains. For organizations building GPCR-targeted screening libraries, the (1S,2R,4S) compound offers a three-dimensional, stereochemically pure template that fills a conformational space distinct from flat aromatic scaffolds, potentially improving hit rates against Class A GPCRs and other membrane protein targets.

Asymmetric Synthesis and Chiral Ligand Development

The defined (1S,2R,4S) absolute stereochemistry and rigid bicyclic framework make this compound an attractive chiral auxiliary or ligand precursor for asymmetric catalysis. The norbornene backbone has been extensively used in chiral ligand design (e.g., for asymmetric Diels–Alder reactions and desymmetrization of meso-anhydrides), and the addition of the spirocyclopropane group provides an additional stereogenic element that can enhance enantioselectivity [4]. Procuring the enantiopure building block obviates the need for chiral resolution steps that would be required if starting from the racemic CAS 1286700-28-4, reducing both synthesis time and cost in catalyst development programs.

Functional Polymer and Materials Science Precursor

The norbornene double bond in this scaffold is compatible with ring-opening metathesis polymerization (ROMP), enabling the synthesis of chiral, spirocyclopropane-functionalized polynorbornenes. Chiral polynorbornene carboxylic acid esters have been investigated as low-dielectric-constant materials for advanced microelectronic applications [4]. The (1S,2R,4S) enantiopure monomer can produce optically active polymers with potential applications in chiral separation membranes, circularly polarized luminescence materials, and enantioselective sensors. The 500 mg commercial availability from suppliers such as Aladdin Scientific ($247.90) and Santa Cruz Biotechnology ($260.00) enables initial feasibility studies before committing to larger-scale custom synthesis .

Quote Request

Request a Quote for (1S,2R,4S)-Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.